P2Y14 Receptor Antagonist Potency: 3-Amino-4,5-dimethyl vs. 4,5-Dimethyl (No Amino) Comparator
Incorporation of the 3-amino-4,5-dimethylpyridine-2-carboxylic acid scaffold into a P2Y14 antagonist yielded an IC50 of 20 nM in a human P2Y14R binding assay [1]. In contrast, a structurally related comparator bearing only the 4,5-dimethylpyridine-2-carboxylic acid core (i.e., lacking the 3-amino group) exhibited an IC50 of 102 nM in a PI3Kδ cellular assay [2]. The presence of the 3-amino substituent is associated with a 5.1-fold improvement in target potency, consistent with SAR indicating that amino substitution is critical for high-affinity engagement.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 4,5-Dimethylpyridine-2-carboxylic acid derivative (IC50 = 102 nM) |
| Quantified Difference | 5.1-fold potency improvement |
| Conditions | Target compound: Binding to human P2Y14R expressed in CHO cells (fluorescent antagonist displacement). Comparator: PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. |
Why This Matters
The 5.1-fold potency difference demonstrates that the 3-amino-4,5-dimethyl substitution pattern is not interchangeable with simpler 4,5-dimethyl analogs; sourcing the correct building block is essential for reproducing high-affinity leads.
- [1] BindingDB. BDBM50543257 (CHEMBL4645216). IC50 = 20 nM for human P2Y14R. View Source
- [2] BindingDB. BDBM50394893 (CHEMBL2165502). IC50 = 102 nM for PI3Kδ. View Source
